molecular formula C10H12BrF B12964621 4-Bromo-1-(tert-butyl)-2-fluorobenzene

4-Bromo-1-(tert-butyl)-2-fluorobenzene

Cat. No.: B12964621
M. Wt: 231.10 g/mol
InChI Key: SYBXVMUOFUNFOW-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tert-butyl)-2-fluorobenzene typically involves the bromination of 1-(tert-butyl)-2-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tert-butyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1-(tert-butyl)-2-fluoro-4-methoxybenzene when using sodium methoxide.

    Coupling: Biaryl compounds with various substituents on the second aromatic ring.

    Reduction: 1-(tert-butyl)-2-fluorobenzene.

Scientific Research Applications

4-Bromo-1-(tert-butyl)-2-fluorobenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism by which 4-Bromo-1-(tert-butyl)-2-fluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The presence of the bromine and fluorine atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(tert-butyl)-2-fluorobenzene is unique due to the combination of the bromine and fluorine atoms, which impart distinct electronic properties and reactivity patterns. The tert-butyl group also contributes to its steric profile, making it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

4-bromo-1-tert-butyl-2-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

SYBXVMUOFUNFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

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